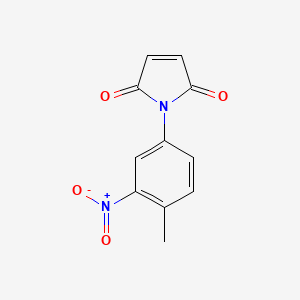
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as 4-methyl-3-nitropyrrole-2,5-dione (MNPD), is a heterocyclic compound containing a pyrrole ring and a nitro group. It was first synthesized in the laboratory in the early 2000s and has since been studied for its potential applications in scientific research. MNPD has been found to have a number of useful properties, including being an antioxidant, anti-inflammatory, and antimicrobial agent. In addition, MNPD has been shown to have antifungal and anti-cancer properties, making it a promising compound for further research.
科学的研究の応用
Corrosion Inhibition
1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives have shown effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. The derivatives increase their inhibition efficiency with concentration and demonstrate chemisorption on the steel surface (Zarrouk et al., 2015).
Pharmaceutical Applications
Some derivatives of this compound have been found to be inhibitors of glycolic acid oxidase, which could be relevant in the development of pharmaceuticals targeting specific metabolic pathways (Rooney et al., 1983).
Electrochemical and Polymer Applications
This compound has been used in the synthesis of conducting polymers, which are applicable in electrochromic devices. The polymers formed demonstrate significant solubility in common organic solvents and have potential in electronic applications due to their electrochemical properties (Variş et al., 2006).
Luminescent Materials
Derivatives containing the this compound unit have been used in the creation of highly luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for potential applications in optoelectronics and photonics (Zhang & Tieke, 2008).
Solar Cell Applications
The compound has been incorporated into alcohol-soluble n-type conjugated polyelectrolytes, enhancing the performance of polymer solar cells. This application leverages the electron-deficient nature of the compound's backbone, contributing to higher power conversion efficiency in the solar cells (Hu et al., 2015).
作用機序
Target of Action
It’s known that similar compounds react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of the compound is replaced by the isocyanate group of HNCO . This reaction leads to the formation of 4-Methyl-3-nitrophenyl isocyanate and typically an alcohol byproduct .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution suggests that it may influence pathways involving hydroxyl or amine groups . The downstream effects of these interactions would depend on the specific roles of these groups in the affected pathways.
Result of Action
The formation of 4-methyl-3-nitrophenyl isocyanate and an alcohol byproduct suggests that the compound could potentially alter the chemical environment within cells .
特性
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWKCGMFGHEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
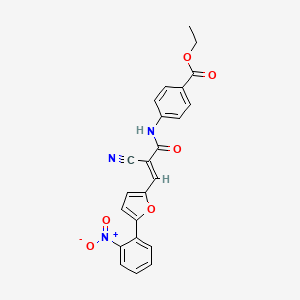

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
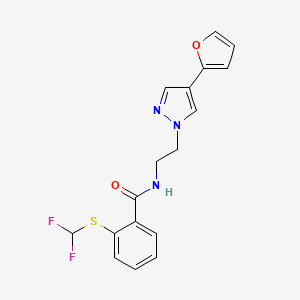
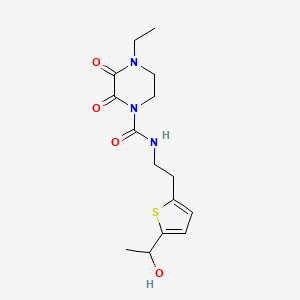
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
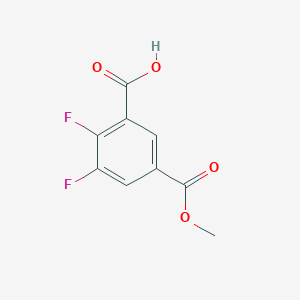
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
